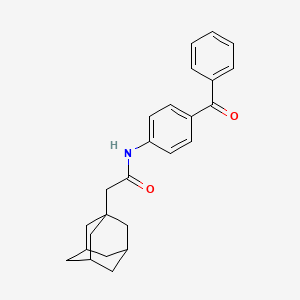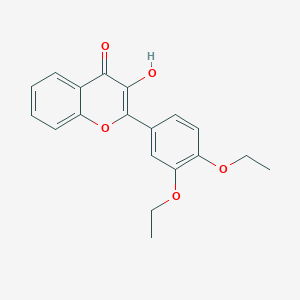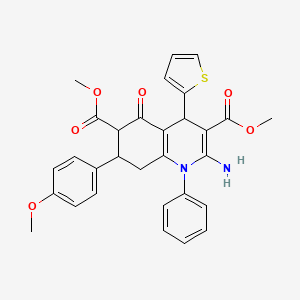![molecular formula C19H24O5 B11067581 Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methylbenzaldehyde, followed by cyclization and esterification reactions under controlled conditions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A related compound with a similar furan ring structure, known for its flavor and fragrance properties.
2-Ethyl-5-methyl-3(2H)-furanone: Another furan derivative with similar structural features.
Uniqueness
ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-6-23-17(21)14-15(19(4,5)24-18(14)22)12(3)16(20)13-9-7-11(2)8-10-13/h7-10,12,14-15H,6H2,1-5H3 |
InChI Key |
IMYUKMSLJMOROH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C(C)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorobenzyl)-3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B11067507.png)
![6-amino-1-phenyl-2-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11067511.png)

![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11067516.png)

![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11067519.png)
![N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11067528.png)
![7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11067536.png)
![Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)
![5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11067547.png)
![6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11067556.png)
![8,8-dimethyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11067569.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)

